molecular formula C10H14N2OS B2966249 1-(Thiophene-3-carbonyl)-1,4-diazepane CAS No. 926247-21-4

1-(Thiophene-3-carbonyl)-1,4-diazepane

Cat. No. B2966249
CAS RN: 926247-21-4
M. Wt: 210.3
InChI Key: BGMZMGXAACFFEH-UHFFFAOYSA-N
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Description

“1-(Thiophene-3-carbonyl)-1,4-diazepane” is a compound that contains a thiophene nucleus . Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Thiophene was discovered as a contaminant in benzene . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .


Molecular Structure Analysis

The X-ray structure of thiophene-3-carbonyl chloride, a related compound, has been determined . It shows the ring flip disorder common among thiophene-3-carbonyl derivatives . The occurrence of this phenomenon in the structures of such compounds is discussed .


Physical And Chemical Properties Analysis

Thiophene, which is a part of “1-(Thiophene-3-carbonyl)-1,4-diazepane”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Structural Characterization

  • Facile Access to Diazepines Derivatives : A study by Ahumada et al. (2016) presented a one-pot double condensation reaction leading to the formation of new diazepine derivatives with thiophene substituents. The compounds were characterized by spectroscopy and X-ray diffraction, highlighting their imine-enamine and diimine tautomeric forms in solution and solid states (Ahumada et al., 2016).

  • Stereoselective Synthesis of 1,4-Diazepane Derivatives : Sotoca et al. (2009) described a multicomponent reaction for the stereoselective synthesis of 1,4-diazepane derivatives, highlighting an efficient, solvent- and catalyst-free approach (Sotoca et al., 2009).

Chemical Reactivity and Material Functionality

  • Olefin Epoxidation Catalysis : A study by Sankaralingam and Palaniandavar (2014) explored manganese(III) complexes with 1,4-diazepane derivatives as catalysts for olefin epoxidation, showing the influence of ligand's Lewis basicity on reactivity and product selectivity (Sankaralingam & Palaniandavar, 2014).

  • Metal Carbene Precursors for Isochromene Synthesis : Ren et al. (2017) investigated 4-diazoisochroman-3-imines as metal carbene precursors, facilitating the synthesis of isochromene derivatives through cycloaddition reactions under Rh(II) catalysis (Ren et al., 2017).

Safety and Hazards

Thiophene-3-carbonyl chloride, a related compound, is considered hazardous . It is a flammable solid and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,4-diazepan-1-yl(thiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c13-10(9-2-7-14-8-9)12-5-1-3-11-4-6-12/h2,7-8,11H,1,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMZMGXAACFFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiophene-3-carbonyl)-1,4-diazepane

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